![molecular formula C9H14N2O B145746 (2-Tert-butylpyrimidin-5-yl)methanol CAS No. 126230-74-8](/img/structure/B145746.png)
(2-Tert-butylpyrimidin-5-yl)methanol
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Description
(2-Tert-butylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol . The IUPAC name for this compound is (2-tert-butylpyrimidin-5-yl)methanol .
Molecular Structure Analysis
The InChI representation of (2-Tert-butylpyrimidin-5-yl)methanol isInChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3
. The canonical SMILES representation is CC(C)(C)C1=NC=C(C=N1)CO
. Physical And Chemical Properties Analysis
(2-Tert-butylpyrimidin-5-yl)methanol has a molecular weight of 166.22 g/mol . It has a XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are 166.110613074 g/mol . The topological polar surface area is 46 Ų . The compound has 12 heavy atoms .Scientific Research Applications
Biophysics and Structural Biology
Nitroxides, which may include derivatives of (2-Tert-butylpyrimidin-5-yl)methanol, are used as molecular probes and labels in biophysics and structural biology due to their resistance to chemical reduction by antioxidants and enzymatic systems .
Chemistry Research
The compound may be involved in synthetic chemistry research, such as in the flow synthesis of pyridines, where it could potentially serve as a precursor or intermediate .
Biomedical Applications
While not directly mentioned, compounds like (2-Tert-butylpyrimidin-5-yl)methanol could be used in the synthesis of biomedical polymers or hydrogels due to their functional groups that may allow for bioconjugation or interaction with biological molecules .
properties
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBRWIYJRVZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylpyrimidin-5-yl)methanol |
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